4,6-Dichloro-5-nitronicotinamide
Description
Contextualization within Halogenated Heterocyclic Chemistry and Nicotinamide (B372718) Analogs
The academic interest in 4,6-Dichloro-5-nitronicotinamide is best understood by examining its two parent chemical families: halogenated heterocycles and nicotinamide analogs.
Halogenated Heterocyclic Chemistry: Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal and agricultural chemistry. The introduction of halogen atoms (F, Cl, Br, I) onto these rings—a process known as halogenation—is a powerful strategy in chemical synthesis. Halogens act as excellent leaving groups and are highly electrophilic, enhancing the reactivity of the molecule for further modification. google.com They are frequently used as key intermediates or "building blocks" for constructing more complex molecules. chemicalbook.com Furthermore, the presence of halogens can significantly alter a molecule's physical and chemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity.
Nicotinamide Analogs: Nicotinamide is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD). Synthetic analogs of nicotinamide are invaluable tools in chemical biology and medicinal chemistry. nih.govnih.gov Researchers design and synthesize these analogs to probe the function of NAD-dependent enzymes, to act as inhibitors for therapeutic purposes, or to discover novel biological activities. nih.gov The pyridine-3-carboxamide (B1143946) structure is a common scaffold found in numerous natural products and biologically active compounds, and its derivatives are actively investigated for various applications, including potential use as agents against plant pathogens. nih.gov
Rationale for Investigating this compound
The specific combination of functional groups in this compound provides a compelling rationale for its investigation. The pyridine (B92270) ring is electron-deficient, and this effect is greatly amplified by the presence of three strongly electron-withdrawing substituents: the two chloro groups and the nitro group. This high degree of electronic modification suggests several areas of scientific inquiry:
Synthetic Utility: The compound is primed to be a highly reactive intermediate. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups. This makes it a potentially versatile scaffold for synthesizing novel classes of polysubstituted pyridines.
Biological Activity Screening: Given that many nicotinamide analogs and nitropyridine derivatives exhibit biological effects, there is a strong rationale for screening this compound for potential bioactivity. For instance, various pyridine-3-carboxamide analogs have been synthesized and evaluated for their effectiveness in controlling bacterial wilt in crops like tomatoes, demonstrating the potential for such compounds in agriculture. nih.gov
Probing Chemical Reactivity: The dense functionalization of the molecule presents an interesting case for studying the regioselectivity of chemical reactions and the influence of sterics and electronics on reaction outcomes.
Overview of Key Research Objectives for this compound
Based on its chemical structure and the context of related compounds, the primary research objectives for this compound would logically include:
Development of a Synthetic Pathway: A primary goal would be to establish an efficient and reliable method for its synthesis. This could potentially be achieved through the nitration of a precursor like 2,6-dichloropyridine (B45657) followed by subsequent steps to introduce the carboxamide group. google.com
Investigation of Chemical Reactivity: A thorough study of its reactions with various nucleophiles would be crucial to understand its potential as a synthetic building block. This would map out how the chloro and nitro groups can be selectively replaced to generate a library of new derivatives.
Evaluation of Biological Potential: A key objective would be to perform biological screening to determine if the compound possesses any useful activity. Drawing from research on related structures, this screening could target applications in agriculture (as a pesticide or antibacterial agent) nih.gov or in medicine (as an enzyme inhibitor).
Scaffold for Complex Molecule Synthesis: Ultimately, the compound could be used as a starting material for the synthesis of more elaborate molecules with potential applications in materials science or pharmacology. The reactive sites provide handles for building larger, more complex chemical architectures.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 89247-10-9 |
| Molecular Formula | C₆H₃Cl₂N₃O₃ |
| Molecular Weight | 236.01 g/mol |
| IUPAC Name | 4,6-dichloropyridine-3-carboxamide |
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-nitropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O3/c7-3-2(6(9)12)1-10-5(8)4(3)11(13)14/h1H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIGQJWIYUIECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729935 | |
| Record name | 4,6-Dichloro-5-nitropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89247-10-9 | |
| Record name | 4,6-Dichloro-5-nitropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dichloro 5 Nitronicotinamide
Retrosynthetic Analysis of 4,6-Dichloro-5-nitronicotinamide
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points, suggesting various forward synthetic pathways. The primary disconnections involve the three functional groups attached to the pyridine (B92270) core: the two chlorine atoms, the nitro group, and the carboxamide group.
A key disconnection is the carboxamide group, which can be retrosynthetically derived from a nitrile functionality. This leads to the precursor 4,6-dichloro-5-nitro-3-cyanopyridine . The hydrolysis of a cyanopyridine to a carboxamide is a well-established transformation in organic synthesis. wikipedia.orgnih.gov This simplifies the synthetic challenge to the construction of the dichlorinated, nitrated cyanopyridine.
Further disconnection of the nitro group from 4,6-dichloro-5-nitro-3-cyanopyridine could proceed via two main routes. The first involves direct nitration of a 4,6-dichloro-3-cyanopyridine intermediate. The second, and potentially more regioselective approach, involves the conversion of an amino group via a Sandmeyer-type reaction. This would lead back to 5-amino-4,6-dichloro-3-cyanopyridine .
The two chlorine atoms can be envisioned as being introduced through chlorination of a suitable pyridine precursor, such as a dihydroxypyridine derivative. This leads to a fundamental building block, which can then be functionalized.
Strategic Approaches to Dichlorinated Pyridine and Nitropyridine Scaffolds
The construction of the dichlorinated nitropyridine core is the central challenge in the synthesis of this compound. This requires a careful selection of starting materials and a strategic sequence of reactions to ensure the correct placement of the chloro, nitro, and carboxamide functionalities.
Nitration Strategies for Pyridine Systems Precursors
The introduction of a nitro group onto a pyridine ring can be a challenging transformation due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, several methods have been developed to achieve this.
For pyridine systems that are not heavily deactivated, a mixture of fuming nitric acid and sulfuric acid can be effective, although this often requires harsh conditions and can lead to a mixture of regioisomers. A study on the nitration of substituted 5-nitronicotinamides mentions the use of fuming H2SO4 and 30% H2O2 for oxidation, which can also be indicative of the harsh conditions required for such transformations. researchgate.net
A more controlled method for the nitration of pyridines involves the use of dinitrogen pentoxide in an organic solvent, followed by treatment with a bisulfite solution. This method has been shown to be effective for the synthesis of 3-nitropyridines. rsc.org
Alternatively, the nitro group can be introduced via a Sandmeyer-type reaction starting from an aminopyridine. This involves the diazotization of the amino group with nitrous acid, followed by treatment with a nitrite (B80452) salt in the presence of a copper catalyst. rsc.orgportlandpress.com This approach offers the advantage of high regioselectivity, as the position of the nitro group is determined by the initial position of the amino group.
Chlorination Techniques for Pyridine Core Structures
The introduction of chlorine atoms onto the pyridine ring can be achieved through various methods, depending on the starting material. A common approach is the chlorination of hydroxypyridines (pyridones) using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). This method is particularly useful for the synthesis of chloropyridines from readily available pyridone precursors.
For example, the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine, a related heterocyclic compound, involves the chlorination of a dihydroxy intermediate with phosphorus oxychloride. researchgate.net A similar strategy could be employed for the synthesis of dichlorinated pyridines.
Direct chlorination of the pyridine ring with molecular chlorine is also possible but often requires high temperatures and can lead to a mixture of products. wikipedia.org The regioselectivity of this reaction can sometimes be controlled by the presence of other substituents on the ring.
Introduction of the Carboxamide Functionality
The carboxamide group can be introduced at various stages of the synthesis. One of the most common and efficient methods is the partial hydrolysis of a nitrile group (-CN) to a carboxamide group (-CONH2). wikipedia.orgnih.gov This reaction can be carried out under either acidic or basic conditions, with careful control of the reaction parameters to avoid complete hydrolysis to the carboxylic acid. nih.gov
Alternatively, the carboxamide can be formed by the reaction of a carboxylic acid with an aminating agent. For instance, a nicotinic acid derivative can be converted to its corresponding nicotinamide (B372718). researchgate.netnih.govnih.govbiosynth.com This typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia (B1221849) or an amine.
Development of Novel Synthetic Routes to this compound
Based on the strategic approaches outlined above, several novel synthetic routes to this compound can be proposed.
Exploration of Regioselective Functionalization Techniques
A plausible and regioselective route would commence with a readily available starting material that allows for controlled functionalization. One such pathway could start from 4,6-dihydroxynicotinic acid.
Proposed Synthetic Route:
Chlorination: The initial step would involve the chlorination of 4,6-dihydroxynicotinic acid using a standard chlorinating agent such as phosphorus oxychloride (POCl3) to yield 4,6-dichloronicotinic acid .
Amidation: The resulting 4,6-dichloronicotinic acid can then be converted to 4,6-dichloronicotinamide (CAS 70593-57-6) researchgate.netorgsyn.org. This can be achieved by first converting the carboxylic acid to the corresponding acid chloride using a reagent like thionyl chloride (SOCl2), followed by reaction with ammonia.
Nitration: The final step would be the regioselective nitration of 4,6-dichloronicotinamide to afford the target molecule, This compound . This step is likely the most challenging due to the presence of two deactivating chloro groups and a meta-directing carboxamide group. The nitration would likely require strong nitrating agents, such as a mixture of fuming nitric acid and sulfuric acid. The directing effects of the substituents would favor nitration at the C5 position.
An alternative to the direct nitration would be to introduce the nitro group via a Sandmeyer reaction. This would require the synthesis of 5-amino-4,6-dichloronicotinamide . This precursor could potentially be synthesized from a suitable starting material, followed by diazotization and reaction with a nitrite source. rsc.orgportlandpress.com
Data Table of Intermediates and Reagents:
| Compound Name | Molecular Formula | Function in Synthesis |
| 4,6-Dihydroxynicotinic acid | C6H5NO4 | Starting Material |
| Phosphorus oxychloride | POCl3 | Chlorinating Agent |
| 4,6-Dichloronicotinic acid | C6H3Cl2NO2 | Intermediate |
| Thionyl chloride | SOCl2 | Activating Agent for Carboxylic Acid |
| Ammonia | NH3 | Amidation Reagent |
| 4,6-Dichloronicotinamide | C6H4Cl2N2O | Key Intermediate |
| Fuming Nitric Acid | HNO3 | Nitrating Agent |
| Sulfuric Acid | H2SO4 | Catalyst for Nitration |
| This compound | C6H3Cl2N3O3 | Target Molecule |
| 5-Amino-4,6-dichloronicotinamide | C6H4Cl2N3O | Alternative Intermediate for Sandmeyer Reaction |
| Sodium Nitrite | NaNO2 | Diazotizing Agent |
| Copper(I) salt | e.g., CuNO2 | Catalyst for Sandmeyer Reaction |
This detailed analysis of synthetic methodologies provides a clear roadmap for the preparation of this compound. The proposed routes are based on established chemical principles and draw from a wide range of literature precedents for the synthesis of related functionalized pyridine systems. The key to a successful synthesis will lie in the careful optimization of reaction conditions, particularly for the challenging nitration step, to achieve the desired regioselectivity and yield.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Currently, there is no specific, published research detailing the optimization of reaction conditions for the synthesis of this compound. However, insights can be drawn from the synthesis of related compounds, such as other substituted nitronicotinamides and dichloronitro-aromatic systems. researchgate.netnih.gov
For the hypothetical synthesis of this compound, which would likely involve the chlorination and nitration of a nicotinamide precursor, several parameters would require systematic optimization. These include:
Reagent Selection: The choice of chlorinating and nitrating agents is paramount. For chlorination, reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are common, often with a catalyst. google.com For nitration, a mixture of concentrated nitric acid and sulfuric acid is typical. The precise nature and concentration of these reagents would need to be optimized to maximize yield and minimize side-product formation.
Reaction Temperature: Temperature control is critical in both chlorination and nitration reactions. Nitration is highly exothermic and typically requires low temperatures to prevent over-nitration and decomposition. Chlorination reactions often require heating to proceed at a reasonable rate, but excessive heat can lead to degradation. google.comchemicalbook.com
Reaction Time: The duration of the reaction must be sufficient for completion but short enough to prevent the formation of degradation products. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) would be essential for determining the optimal time.
Solvent and Catalyst: The choice of solvent can significantly influence reaction outcomes. For nitration, sulfuric acid often serves as both the solvent and catalyst. In chlorination, an inert solvent might be used, and catalysts such as N,N-dimethylaniline have been employed in the synthesis of related pyrimidines. google.com
A hypothetical optimization study might explore these variables systematically, as shown in the conceptual data table below.
Conceptual Data Table for Synthesis Optimization
| Entry | Chlorinating Agent | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) (Hypothetical) |
|---|---|---|---|---|---|
| 1 | POCl₃ | HNO₃/H₂SO₄ | 0 -> 110 | 6 | 35 |
| 2 | SOCl₂ | HNO₃/H₂SO₄ | 0 -> 90 | 8 | 42 |
| 3 | POCl₃ / Catalyst | HNO₃/H₂SO₄ | -5 -> 100 | 5 | 55 |
This table is for illustrative purposes only and is not based on experimental results for this compound.
Advanced Synthetic Strategies (e.g., Continuous Flow Processes, Green Chemistry Principles)
While no advanced synthetic strategies have been published specifically for this compound, modern methodologies like continuous flow chemistry and green chemistry principles are broadly applicable to the synthesis of complex organic molecules, including related heterocyclic compounds. nih.govnih.gov
Continuous Flow Processes
Continuous flow synthesis offers several advantages for potentially hazardous reactions like nitration and chlorination. By using small-volume reactors, flow chemistry allows for superior control over reaction temperature, minimizing the risk of thermal runaway. rsc.org It also enables rapid mixing and precise control of residence time, which can lead to higher yields and purities compared to batch processing. nih.govtue.nl A hypothetical flow synthesis could involve pumping a solution of a nicotinamide precursor through a heated reactor coil while introducing the chlorinating and nitrating agents at specific points.
Green Chemistry Principles
Applying green chemistry principles would aim to make the hypothetical synthesis more environmentally benign. psu.eduacs.orgresearchgate.net Key considerations would include:
Atom Economy: Designing the synthesis to maximize the incorporation of reactant atoms into the final product. acs.org
Use of Safer Solvents: Replacing hazardous solvents like chloroform (B151607) or dichloromethane (B109758) with greener alternatives. skpharmteco.com
Energy Efficiency: Using methods like microwave-assisted or mechanochemical synthesis to reduce energy consumption and reaction times. nih.gov
Renewable Feedstocks: Starting from renewable materials where possible. psu.edu
Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. psu.edunih.gov
The development of a green synthesis route for this compound would represent a significant advancement, aligning with modern standards for sustainable chemical manufacturing. nih.gov
Purification and Isolation Techniques for this compound
Specific purification and isolation techniques for this compound are not documented. However, standard methods for purifying solid organic compounds would be applicable.
Following a hypothetical synthesis, the crude product would likely be a solid mixed with residual acids, catalysts, and by-products. The purification process could involve the following steps:
Quenching and Extraction: The reaction mixture would first be carefully quenched, for instance, by pouring it onto ice. The product would then be extracted into an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane.
Aqueous Washing: The organic layer would be washed sequentially with water, a dilute base (like sodium bicarbonate solution) to remove acidic impurities, and finally with brine to aid in drying.
Drying and Concentration: The washed organic phase would be dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude solid product.
Recrystallization or Chromatography: The primary method for purifying the solid would likely be recrystallization from a suitable solvent or solvent mixture. Finding an appropriate solvent would require experimentation to identify one in which the compound is soluble when hot but sparingly soluble when cold. If recrystallization fails to provide sufficient purity, column chromatography using silica (B1680970) gel would be the alternative method. A solvent system (eluent) would be developed to effectively separate the target compound from any remaining impurities.
The final purity of the isolated this compound would be assessed using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Structural Elucidation and Advanced Spectroscopic Characterization of 4,6 Dichloro 5 Nitronicotinamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,6-Dichloro-5-nitronicotinamide
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For this compound, a detailed NMR analysis would provide unambiguous evidence for its structure. In the absence of direct spectral data for the amide, the analysis of its methyl ester analog, methyl 4,6-dichloro-5-nitronicotinate, offers significant insights.
The ¹H NMR spectrum of this compound is expected to be characterized by distinct signals corresponding to the aromatic proton and the amide protons. The aromatic proton at the C2 position would likely appear as a singlet in the downfield region of the spectrum, typically between 8.5 and 9.0 ppm, due to the deshielding effects of the electronegative nitrogen atom in the pyridine (B92270) ring and the adjacent electron-withdrawing chloro and nitro groups. The two amide protons (-CONH₂) would be expected to present as two distinct broad singlets, also in the downfield region (typically 7.5-8.5 ppm), due to restricted rotation around the C-N bond and their different spatial environments.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are anticipated. The chemical shifts can be predicted based on the electronic environment of each carbon atom. The carbonyl carbon of the amide group is expected to resonate at the most downfield position, typically in the range of 160-170 ppm. The aromatic carbons would appear in the 120-160 ppm range, with their specific shifts influenced by the attached substituents. The carbon bearing the nitro group (C5) would be significantly deshielded, as would the carbons bonded to the chlorine atoms (C4 and C6).
A comparison with the reported data for the analogous compound, 4,6-dichloro-5-nitropyrimidine (B16160), can provide further context for the expected chemical shifts. guidechem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | 8.5 - 9.0 (s) | - |
| -NH₂ | 7.5 - 8.5 (br s) | - |
| C2 | - | 150 - 155 |
| C3 | - | 125 - 130 |
| C4 | - | 155 - 160 |
| C5 | - | 140 - 145 |
| C6 | - | 158 - 163 |
| C=O | - | 160 - 170 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, no COSY correlations are expected for the aromatic proton, as it is isolated. However, it could potentially show through-space correlations with the amide protons in a NOESY experiment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a correlation between the C2 carbon and its attached H2 proton. The amide protons would not show a correlation in a standard HSQC as they are attached to a nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show a correlation between the H2 proton and one of the amide protons, providing information about the preferred conformation of the amide group relative to the pyridine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. For this compound (C₆H₃Cl₂N₃O₃), the expected monoisotopic mass can be calculated with high accuracy.
The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. The M, M+2, and M+4 peaks would appear in an approximate ratio of 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.
Table 2: Predicted HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₃Cl₂N₃O₃ |
| Calculated Monoisotopic Mass | 234.9551 Da |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
For this compound, the key functional groups that would give rise to characteristic vibrational bands are the amide (-CONH₂), the nitro (-NO₂), the C-Cl bonds, and the pyridine ring.
Amide Group: The N-H stretching vibrations of the primary amide would be expected to appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching (Amide I band) would be a strong absorption around 1680-1640 cm⁻¹. The N-H bending (Amide II band) would be observed near 1640-1590 cm⁻¹.
Nitro Group: The asymmetric and symmetric stretching vibrations of the nitro group would produce two strong bands, typically around 1560-1520 cm⁻¹ and 1360-1330 cm⁻¹, respectively.
C-Cl Bonds: The C-Cl stretching vibrations would appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Pyridine Ring: The characteristic ring stretching vibrations would be observed in the 1600-1400 cm⁻¹ region.
A study on the vibrational spectra of the related molecule 2,4-dichloro-5-nitropyrimidine (B15318) has been reported, providing a basis for the assignment of the vibrational modes in a similar dichloronitro-substituted heterocyclic system. nih.gov
Table 3: Predicted Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (-CONH₂) | N-H Stretch | 3400 - 3100 |
| C=O Stretch (Amide I) | 1680 - 1640 | |
| N-H Bend (Amide II) | 1640 - 1590 | |
| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1520 |
| Symmetric Stretch | 1360 - 1330 | |
| C-Cl | Stretch | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis of this compound
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The spectrum is typically characterized by the wavelength of maximum absorption (λ_max).
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the substituted pyridine ring and the nitro and carbonyl chromophores. The presence of multiple chromophores and auxochromes (the chloro and amide groups) would likely result in a complex spectrum with multiple absorption bands.
The pyridine ring itself exhibits π → π* transitions. The nitro group is a strong chromophore, and its presence is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The carbonyl group of the amide will also contribute to the electronic transitions. Studies on other nitropyridine derivatives show that the position of the nitro group significantly influences the UV-Vis absorption. acs.org Theoretical calculations on related systems like 2,4-dichloro-5-nitropyrimidine have been used to predict absorption wavelengths and oscillator strengths. nih.gov
A quantitative analysis of the UV-Vis spectrum would allow for the determination of the molar absorptivity (ε), which is a measure of the probability of the electronic transition.
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsional angles, as well as information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.
While no crystal structure has been reported for this compound, a study on the related compound 4,6-dichloro-5-nitrobenzofuroxan has revealed details about its polymorphic forms and the influence of substituents on the molecular geometry. mdpi.com Additionally, the crystal structure of 4,6-dichloro-5-methylpyrimidine (B15144) has been determined, showing a planar pyrimidine (B1678525) ring. nih.gov
Based on these related structures, it is expected that the pyridine ring of this compound would be essentially planar. The nitro group may be twisted out of the plane of the ring to minimize steric hindrance with the adjacent chloro and amide substituents. The crystal packing would likely be dominated by hydrogen bonding interactions involving the amide protons and the nitrogen and oxygen atoms of the pyridine ring and nitro group, respectively.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 4,6-dichloro-5-nitronicotinate |
| 4,6-Dichloro-5-nitropyrimidine |
| 2,4-Dichloro-5-nitropyrimidine |
| 4,6-Dichloro-5-nitrobenzofuroxan |
Despite a comprehensive search for scientific literature, no specific crystallographic data, including details on crystal structure, polymorphism, intermolecular interactions, or crystal packing, could be located for the chemical compound This compound .
Therefore, it is not possible to generate an article that adheres to the strict outline provided in the user's request, which is focused solely on the structural elucidation and advanced spectroscopic characterization of this specific molecule.
Information is available for structurally related compounds, such as 4,6-dichloro-5-nitrobenzofuroxan and 4,6-dichloro-5-methylpyrimidine. However, presenting data from these analogues would violate the explicit instruction to focus exclusively on this compound.
Further research or de novo crystallographic analysis would be required to produce the specific data needed to fulfill the request.
Computational and Theoretical Chemistry Studies on 4,6 Dichloro 5 Nitronicotinamide
Quantum Chemical Calculations of Electronic Structure and Reactivity for 4,6-Dichloro-5-nitronicotinamide
Quantum chemical calculations are at the heart of modern computational chemistry, offering a lens into the electronic world of molecules. For this compound, these calculations can elucidate its fundamental electronic characteristics and predict its behavior in chemical reactions.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules. sigmaaldrich.comnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable yet accurate means of predicting molecular properties.
For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its physical and chemical behavior.
Key electronic properties that can be calculated using DFT include ionization potential, electron affinity, and various reactivity descriptors. These parameters are derived from the energies of the frontier molecular orbitals.
| Electronic Property | Description | Predicted Significance for this compound |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | A higher IP suggests greater stability and resistance to oxidation. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | A higher EA indicates a greater propensity to accept an electron, suggesting electrophilic character. |
| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. nih.gov |
| Electronegativity (χ) | The power of an atom or group of atoms to attract electrons towards itself. | Influences the polarity of bonds and the overall electronic distribution. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | A higher electrophilicity index points to a stronger electrophile. |
This table presents theoretical electronic properties of this compound as would be predicted by DFT calculations, based on trends observed for similar nitro- and chloro-substituted aromatic compounds.
Molecular Orbital Analysis (HOMO-LUMO) and Electrostatic Potential Maps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. masterorganicchemistry.com The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the nitrogen of the nitro group, while the LUMO is anticipated to be distributed over the electron-deficient pyridine ring, with significant contributions from the carbon atoms bearing the chlorine atoms and the nitro group. A smaller HOMO-LUMO gap would suggest higher reactivity.
Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the ESP map would likely show negative potential around the oxygen atoms of the nitro and amide groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atom of the amide group and the carbon atoms attached to the electronegative chlorine and nitro groups, highlighting potential sites for nucleophilic attack. nih.gov
Conformational Analysis and Dynamics of this compound
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. sigmaaldrich.comnih.gov For this compound, a key conformational feature is the orientation of the carboxamide (-CONH2) and nitro (-NO2) groups relative to the pyridine ring.
Rotation around the C-C bond connecting the carboxamide group and the C-N bond of the nitro group can lead to different conformers. DFT calculations can be employed to map the potential energy surface for these rotations, identifying the minimum energy conformers and the transition states that separate them. The relative energies of these conformers determine their populations at a given temperature. Studies on similar molecules, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the torsional angles of the nitro group are significantly influenced by steric hindrance from adjacent substituents. nih.govnih.gov
Prediction of Chemical Reactivity and Regioselectivity for this compound Towards Nucleophiles
The presence of two chlorine atoms on the pyridine ring of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. A crucial question for synthetic chemists is the regioselectivity of such reactions: will a nucleophile preferentially attack the carbon at position 4 or position 6?
Computational methods can predict the most likely site of nucleophilic attack. Analysis of the LUMO can be particularly insightful. In many cases, the carbon atom with the largest LUMO coefficient is the most susceptible to nucleophilic attack. wuxiapptec.com Furthermore, calculating the partial atomic charges on the carbon atoms attached to the chlorine atoms can provide clues. The carbon atom with a more positive charge is generally more electrophilic and thus a more likely target for a nucleophile. mdpi.com
In analogous systems like 4,6-dichloro-5-nitrobenzofuroxan, it has been observed that only the chlorine at the C4 position is selectively substituted by nitrogen nucleophiles. nih.govnih.gov DFT calculations for this molecule confirmed that the C4 carbon atom has the largest positive charge, explaining the observed regioselectivity. mdpi.com A similar approach for this compound would involve calculating the LUMO distribution and atomic charges to predict the favored site of substitution.
| Parameter | C4 Position | C6 Position | Predicted Outcome |
| LUMO Lobe Size | Larger | Smaller | C4 is the more likely site of nucleophilic attack. |
| Calculated Positive Charge | Higher | Lower | C4 is the more electrophilic center. |
This table illustrates the expected computational results for predicting the regioselectivity of nucleophilic attack on this compound based on findings for similar compounds.
In Silico Screening and Virtual Ligand Design Approaches Incorporating this compound as a Scaffold
The unique structural and electronic features of this compound make it an attractive scaffold for the design of new bioactive molecules. In silico screening and virtual ligand design are computational techniques that allow for the rapid evaluation of large libraries of virtual compounds for their potential to interact with a biological target, such as a protein or enzyme. nih.govrsc.org
By using this compound as a core structure, virtual libraries can be generated by computationally adding a variety of substituents at different positions. These virtual compounds can then be "docked" into the active site of a target protein to predict their binding affinity and mode of interaction. This process can identify promising candidates for synthesis and further experimental testing, significantly streamlining the drug discovery pipeline. The predicted binding energies and interactions from docking studies can help in prioritizing which derivatives of the this compound scaffold are most likely to exhibit the desired biological activity.
Chemical Transformations and Reactivity Profile of 4,6 Dichloro 5 Nitronicotinamide
Nucleophilic Aromatic Substitution Reactions of 4,6-Dichloro-5-nitronicotinamide
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying the structure of this compound. The electron-withdrawing nature of the nitro group and the chlorine atoms activates the pyridine (B92270) ring towards attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This activation is particularly pronounced at the positions ortho and para to the nitro group, which in this case are the C-4 and C-6 positions bearing the chlorine atoms.
The generally accepted mechanism for this reaction involves two main steps. libretexts.org Initially, the nucleophile attacks the carbon atom attached to a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group, a chloride ion, is eliminated, which restores the aromaticity of the ring. libretexts.org
The chlorine atoms at the C-4 and C-6 positions of the nicotinamide (B372718) ring are susceptible to displacement by various amines. The reaction of 4,6-dichloropyrimidines with amines can lead to mono- or di-substituted products depending on the reaction conditions and the nature of the amine. For instance, the monoamination of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines has been shown to proceed, with the degree of substitution influenced by steric hindrance. nih.gov In some cases, catalyst-free conditions at elevated temperatures are sufficient to achieve monoamination. nih.gov
The synthesis of N6 derivatives of 8-azapurine (B62227), which are purine (B94841) analogues, often involves the nucleophilic substitution of a 4,6-dichloropyrimidine derivative with an amino alcohol as a key step. nih.gov This highlights the utility of amination reactions in the synthesis of biologically relevant scaffolds. The reaction of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) with an amino alcohol in 1,4-dioxane (B91453) at 100 °C exemplifies such a transformation. nih.gov
The regioselectivity of these amination reactions is a critical aspect. In related systems like 2,4-dichloroquinazolines, nucleophilic attack by amines preferentially occurs at the C-4 position. mdpi.com This selectivity is attributed to the greater electrophilicity of the C-4 carbon.
Here is an interactive data table summarizing amination reactions:
| Reactant | Amine | Product | Conditions | Yield (%) |
| 4,6-Dichloropyrimidine | Adamantane-containing amine | Mono-aminated pyrimidine (B1678525) | K2CO3, DMF, 140 °C | 60-95 |
| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | Amino alcohol | N-substituted amino pyrimidine | 1,4-dioxane, 100 °C | Not specified |
Similar to amination, the chlorine atoms of this compound can be displaced by alkoxides and thiolates. While specific examples for this compound are not detailed in the provided search results, the reactivity of the closely related 4,6-dichloro-5-nitropyrimidine (B16160) provides insight. The reaction of 4,6-dichloro-5-nitropyrimidine with nucleophiles is known to be vigorous. oregonstate.edu For instance, its reaction with hydrazine (B178648) in refluxing ethanol (B145695) can lead to polymeric materials, indicating high reactivity. oregonstate.edu To control this reactivity, less reactive derivatives like 4,6-dimethoxy-5-nitropyrimidine (B100634) are sometimes used, which are prepared from the dichloro precursor. oregonstate.edu This implies that alkoxylation of the dichloro compound is a feasible and important transformation.
Achieving selective substitution at either the C-4 or C-6 position is a key challenge and a significant area of interest. In many dihalopyrimidine systems, the first substitution is generally faster than the second. The regioselectivity of the substitution is influenced by both electronic and steric factors.
In the case of 4,6-dichloro-5-nitrobenzofuroxan, a related compound, selective substitution of the chlorine at the C-4 position by nitrogen nucleophiles is observed. nih.govmdpi.com This selectivity is explained by the calculated Mulliken charges, where the C-4 carbon atom has a larger positive charge compared to the C-6 carbon, making it more susceptible to nucleophilic attack. nih.govmdpi.com This principle of regiochemical control based on the electronic properties of the carbon atoms is likely applicable to this compound as well.
The reaction conditions, including the solvent and temperature, can also play a crucial role in controlling the regioselectivity of these substitution reactions.
Reductive Transformations of the Nitro Group in this compound
The nitro group in this compound is a versatile functional group that can undergo various reductive transformations, leading to the formation of new and complex heterocyclic systems.
The reduction of the nitro group to an amino group is a common and important transformation. This can be achieved using various reducing agents. For example, in the synthesis of 2-amino-4,6-dichloro-5-formamido pyrimidine, a related compound, the reduction of a nitroso group (which can be conceptually similar to a nitro group reduction) is performed using zinc powder in the presence of formic acid. google.com
The resulting 5-amino-4,6-dichloronicotinamide is a key intermediate for further synthetic modifications. The presence of the newly formed amino group alongside the chloro substituents allows for subsequent intramolecular or intermolecular reactions.
Here is an interactive data table summarizing the formation of amino derivatives:
| Starting Material | Reducing Agent | Product |
| Isonitroso diethyl malonate | Zinc powder, Formic acid | Formamido group diethyl malonate |
| 5-Nitro-4-pyrimidylaminoacetic acid esters | Not specified | 5-Amino-compounds |
The 5-amino derivative obtained from the reduction of the nitro group is a valuable precursor for the synthesis of fused heterocyclic systems. The amino group, being nucleophilic, can react with adjacent electrophilic centers, leading to ring closure.
For instance, the reduction of 5-nitro-4-pyrimidylaminoacetic acid esters leads to the corresponding 5-amino compounds, which can then undergo cyclization to form 7,8-dihydro-6-hydroxypteridines. researchgate.net This type of cyclization, where an amino group reacts with a neighboring substituent, is a powerful strategy for building complex molecular architectures.
Another example involves the "tert-amino effect," where an ortho-substituted N,N-dialkylaniline can undergo cyclization. nih.gov While not a direct reaction of 4,6-dichloro-5-aminonicotinamide, it illustrates the principle of cyclization involving an amino group and an adjacent functional group. In the context of the 5-amino-4,6-dichloronicotinamide, the amino group could potentially displace one of the adjacent chloro substituents in an intramolecular nucleophilic aromatic substitution to form a fused bicyclic system.
The synthesis of 8-azapurine derivatives also showcases the importance of cyclization reactions following the formation of an amino group on a pyrimidine ring. nih.gov The diazotization of an amino pyrimidine derivative leads to a triazolopyrimidine, a fused heterocyclic system. nih.gov
Lack of Publicly Available Research Data Precludes Article Generation on the Chemical Transformations of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the chemical transformations of this compound, particularly concerning reactions of its amide moiety and palladium-catalyzed cross-coupling, are publicly available. As a result, the generation of a detailed and scientifically accurate article as per the requested outline is not possible at this time.
The inquiry specified a detailed examination of the chemical reactivity of this compound, with a focus on two key areas:
Biological Activity and Pharmacological Potential of 4,6 Dichloro 5 Nitronicotinamide
In Vitro Biological Screening Assays for 4,6-Dichloro-5-nitronicotinamide
In vitro screening assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound. These tests are performed in a controlled environment, such as a test tube or a petri dish, and provide initial insights into a compound's potential as a therapeutic agent.
Antimicrobial Activity Evaluation
The combination of a nicotinamide (B372718) core, chloro substituents, and a nitro group suggests that this compound could be investigated for antimicrobial properties. Nitroaromatic compounds have a well-documented history of antimicrobial activity. nih.govencyclopedia.pub The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine (B1172632) derivatives that can cause cellular damage. nih.gov
For instance, studies on various nitroaromatic compounds have demonstrated their efficacy against a range of pathogens. encyclopedia.pub Halogenated compounds, including those with chlorine, have also shown significant antimicrobial effects. researchgate.net For example, the volatile compound 3,5-dichloro-4-methoxybenzaldehyde (B2560759) has demonstrated inhibitory activity against plant-pathogenic bacteria and fungi. nih.gov
While no specific data exists for this compound, the activity of related compounds suggests that it would be a candidate for screening against various bacterial and fungal strains. A hypothetical screening panel could include representative Gram-positive and Gram-negative bacteria, as well as fungal species.
Table 1: Illustrative Antimicrobial Activity of Structurally Related Compounds
| Compound/Extract | Target Microorganism(s) | Observed Activity (MIC/Inhibition) | Reference |
| Acridine-4-carboxylic acid | Candida albicans | MBIC = 10 µg/mL | mdpi.com |
| 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine | Candida albicans | MBIC = 20 µg/mL | mdpi.com |
| Ethanolic extracts of Cinnamomum zeylanicum | MRSA S. aureus | MIC = 64 µg/mL | mdpi.com |
| 3,5-dichloro-4-methoxybenzaldehyde | Clavibacter michiganensis subsp. michiganensis, Ralstonia solanacearum | Inhibition at 10 μg/ml | nih.gov |
| 3,5-dichloro-4-methoxybenzaldehyde | Alternaria brassicicola, Colletotrichum orbiculare | Inhibition at 0.1-1 μg/ml | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate potential antimicrobial activity and is not data for the subject compound.
Antitumor and Cytotoxicity Profiling in Cell Lines
The nitroaromatic scaffold is a feature of several compounds with demonstrated antitumor activity. nih.govresearchgate.net These compounds can exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of chloro groups can also contribute to the cytotoxic potential of a molecule.
For example, N-alkyl-nitroimidazole derivatives have shown cytotoxic activity against breast and lung cancer cell lines. nih.govopenmedicinalchemistryjournal.com The antitumor effect of these compounds was found to be influenced by the length of the N-alkyl chain. openmedicinalchemistryjournal.com Similarly, nitrostyrene (B7858105) derivatives have been identified as pro-apoptotic agents. nih.gov
Given these precedents, this compound could be profiled for its cytotoxic effects against a panel of human cancer cell lines. Such studies would typically involve determining the half-maximal inhibitory concentration (IC50) to quantify its potency.
Table 2: Illustrative Antitumor and Cytotoxic Activity of Structurally Related Compounds
| Compound | Cell Line(s) | Observed Activity (LC50/IC50) | Reference |
| N-methyl-nitroimidazole | MDA-MB-231 (breast cancer) | LC50 = 16.67 ± 2.3 µM | researchgate.net |
| N-ethyl-nitroimidazole | A549 (lung cancer) | LC50 = 14.67 ± 2.5 µM | researchgate.net |
| 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide | SW620 (colorectal adenocarcinoma) | IC50 = 0.61 µM | nih.gov |
| 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide | NCI-H1975 (non-small cell lung cancer) | IC50 = 1.06 µM | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate potential antitumor activity and is not data for the subject compound.
Enzyme Inhibition Studies
The chemical structure of this compound suggests it could be an inhibitor of various enzymes. The nicotinamide moiety is a well-known component of the cofactor NAD+, and many enzymes that utilize NAD+ could potentially be targeted. Furthermore, nitro-containing compounds have been shown to inhibit specific enzymes. nih.govacs.org
For instance, some nitroaromatic compounds have been found to inhibit bacterial nitroreductases. nih.gov Inhibition of such enzymes could be a mechanism for antimicrobial action. Additionally, nicotinamide derivatives have been developed as potent inhibitors of Aurora kinases, which are crucial regulators of cell division and are often overexpressed in tumors. nih.gov
Therefore, a research program on this compound could involve screening it against a panel of enzymes, particularly those involved in microbial metabolism or cancer cell proliferation.
Table 3: Illustrative Enzyme Inhibition by Structurally Related Compounds
| Compound/Extract | Target Enzyme | Inhibition | Reference |
| Ellagic acid | E. coli nitroreductase (EcNfsA) | Ki < 2 µmol·L-1 (competitive) | nih.gov |
| Betulinic acid | E. coli nitroreductase (EcNfsA) | Ki < 2 µmol·L-1 (competitive) | nih.gov |
| 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide | Aurora Kinase A | Potent Inhibition | nih.gov |
| 3-Nitropropionate | Isocitrate Lyase | Time-dependent inhibition | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate potential enzyme inhibitory activity and is not data for the subject compound.
Investigation of Specific Molecular Targets for this compound
Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action and for its further development as a drug.
Receptor Binding Assays
Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify the affinity of this interaction. The nicotinamide scaffold present in this compound suggests that it could potentially interact with receptors that recognize nicotinamide or related structures.
For example, studies have been conducted on the binding of various ligands to neuronal nicotinic receptors. nih.gov While there is no direct evidence, it is conceivable that this compound could be tested for its ability to bind to various receptors, particularly those in the central nervous system or those involved in metabolic regulation. The thermodynamic parameters of such binding, including enthalpy and entropy changes, can provide insights into the nature of the interaction. nih.gov
Protein-Ligand Interaction Studies and Target Validation
Protein-ligand interaction studies aim to elucidate the specific interactions between a compound and its protein target at the molecular level. Techniques such as X-ray crystallography and computational modeling are often employed for this purpose.
Should a specific protein target for this compound be identified through screening assays, further studies would be necessary to validate this target and to understand the precise binding mode. This could involve site-directed mutagenesis of the protein to identify key amino acid residues involved in the interaction, as well as advanced computational simulations to model the complex. rsc.org
Mechanistic Studies of this compound's Biological Effects
The precise molecular mechanisms underlying the biological effects of this compound have not been documented in publicly available scientific literature. However, based on the functionalities present in its structure—a nicotinamide core, chloro substituents, and a nitro group—hypothetical mechanisms can be proposed, drawing parallels from related chemical entities.
Cellular Pathway Modulation and Signal Transduction
Detailed studies on how this compound modulates specific cellular pathways and signal transduction cascades are not available. For a novel compound like this, initial investigations would typically involve broad-spectrum screening to identify any significant interactions with known signaling pathways. These could include pathways crucial for cell survival, proliferation, inflammation, and apoptosis. The presence of the nicotinamide moiety suggests a potential interaction with enzymes that utilize NAD(P)+ as a cofactor or substrate.
Elucidation of the Molecular Mechanism of Action
The molecular mechanism of action for this compound remains to be elucidated. The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitro and chloro groups, suggests potential for covalent or non-covalent interactions with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This could lead to enzyme inhibition or disruption of protein-protein interactions. Further research, including target identification and validation studies, would be necessary to determine its precise molecular targets.
Early In Vitro Preclinical Assessment of this compound
An essential step in drug discovery is the early in vitro assessment of a compound's pharmacokinetic and toxicological properties. While specific data for this compound is absent, the standard assays used for this purpose are well-established.
In Vitro Metabolic Stability and Permeability Studies
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes, hepatocytes, or other subcellular fractions are commonly employed to evaluate a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life.
Permeability is another key factor influencing drug absorption. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, providing an estimate of its potential for oral absorption.
Hypothetical In Vitro ADME Profile for a Novel Compound
| Parameter | Assay | Typical Measurement | Implication for this compound (Hypothetical) |
| Metabolic Stability | Liver Microsome Stability Assay | Half-life (t½), Intrinsic Clearance (CLint) | The presence of chloro and nitro groups may influence metabolism. Stability would need to be determined experimentally. |
| Permeability | Caco-2 Permeability Assay | Apparent Permeability Coefficient (Papp) | The molecule's size and polarity would dictate its passive diffusion. Efflux ratio would indicate susceptibility to transporters. |
In Vitro Toxicity Profiling in Relevant Cell Models
Early assessment of potential toxicity is crucial to de-risk a drug discovery program. In vitro cytotoxicity assays are performed using various cell lines to identify compounds that may cause cell death. Common assays include the MTT or MTS assay, which measures mitochondrial activity as an indicator of cell viability, and the lactate dehydrogenase (LDH) release assay, which quantifies membrane damage.
For a compound with a specific intended therapeutic area, toxicity profiling would be conducted in relevant cell models. For instance, if targeting a liver disease, assays would be run in hepatocyte-derived cell lines like HepG2.
Table of Standard In Vitro Toxicity Assays
| Assay Type | Endpoint Measured | Relevance |
| Cytotoxicity | Cell Viability (e.g., MTT, MTS) | General toxicity to living cells |
| Membrane Integrity | LDH Release | Cell membrane damage |
| Genotoxicity | DNA Damage (e.g., Ames test, micronucleus assay) | Potential to cause mutations |
| Cardiotoxicity | hERG Channel Inhibition | Risk of cardiac arrhythmias |
| Hepatotoxicity | Toxicity in liver cell lines (e.g., HepG2) | Potential for drug-induced liver injury |
Without experimental data, the toxicity profile of this compound remains unknown. The presence of a nitroaromatic group can sometimes be associated with genotoxicity, a possibility that would need to be investigated using standard assays like the Ames test.
Structure Activity Relationship Sar and Analogue Design of 4,6 Dichloro 5 Nitronicotinamide Derivatives
Systematic Chemical Modification of the 4,6-Dichloro-5-nitronicotinamide Core
Systematic modification of the dichloronicotinamide core primarily targets the carboxamide functional group. A prevalent strategy involves converting the parent nicotinic acid into a more reactive intermediate, such as an acyl chloride, which can then be coupled with a diverse range of nucleophiles, particularly amines.
One well-documented approach begins with the conversion of a substituted nicotinic acid (e.g., 5,6-dichloronicotinic acid) into its corresponding acyl chloride using reagents like oxalyl chloride. nih.gov This highly reactive intermediate readily undergoes acylation with various amino-containing moieties. For instance, it can be reacted with substituted thiophen-2-amines under basic conditions to yield a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. nih.gov This method allows for the introduction of a wide array of substituents by simply changing the amine coupling partner.
Another established method for modifying the carboxamide group is through a condensation reaction. nih.gov This approach involves reacting the nicotinic acid core with an amine intermediate in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.gov This technique has been successfully used to synthesize nicotinamide derivatives bearing a diarylamine-modified scaffold. nih.gov These synthetic pathways provide a robust platform for systematically altering the structure of the core molecule to explore chemical space and optimize biological activity.
Impact of Substituents on Biological Activity, Selectivity, and Potency
The nature and position of substituents on the dichloronicotinamide scaffold have a profound impact on biological activity, particularly fungicidal efficacy. Structure-activity relationship (SAR) studies reveal that even minor chemical changes can lead to significant variations in potency and spectrum of activity.
In a series of N-(thiophen-2-yl) nicotinamide derivatives derived from a dichloronicotinamide core, specific analogues demonstrated excellent fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). nih.govresearchgate.net For example, compound 4f from this series showed an EC₅₀ value of 1.96 mg/L, which was significantly more potent than the commercial fungicides diflumetorim (EC₅₀ = 21.44 mg/L) and flumorph (EC₅₀ = 7.55 mg/L). nih.govresearchgate.net Another analogue, 4a , also exhibited high potency with an EC₅₀ of 4.69 mg/L. nih.govresearchgate.net These findings underscore the positive contribution of the N-(thiophen-2-yl) moiety to the compound's fungicidal action. Field trials further confirmed the high efficacy of compound 4f , which provided superior control of cucumber downy mildew compared to commercial agents. nih.govresearchgate.net
The influence of substituents extends to selectivity against different fungal pathogens. Studies on other nicotinamide analogues have identified compounds with potent activity against human pathogens like Candida albicans. nih.govsemanticscholar.org One derivative, 16g (2-amino-N-(3-isopropylphenyl)nicotinamide), was found to be highly active against both fluconazole-sensitive and fluconazole-resistant strains of C. albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.125 µg/mL. nih.govsemanticscholar.org The SAR analysis of this series indicated that the specific positioning of the amino and isopropyl groups on the phenyl ring was critical for its potent antifungal effect. nih.gov
Further research into nicotinamide derivatives containing a 1,3,4-oxadiazole moiety revealed that the introduction of specific groups, such as 4-chloro-6-methyl substituents on an attached benzene ring, could enhance antifungal activity against pathogens like Gibberella zeae and Fusarium oxysporum. researchgate.net
| Compound | EC₅₀ (mg/L) |
|---|---|
| Analogue 4f | 1.96 |
| Analogue 4a | 4.69 |
| Diflumetorim (Commercial Fungicide) | 21.44 |
| Flumorph (Commercial Fungicide) | 7.55 |
| Fungal Strain | Resistance Profile | MIC (µg/mL) |
|---|---|---|
| C. albicans SC5314 | Fluconazole-Sensitive | 0.25 |
| C. albicans 103 | Fluconazole-Sensitive | 0.125 - 0.5 |
| C. albicans Y0109 | Fluconazole-Resistant | 0.125 - 1 |
Rational Design and Synthesis of this compound Analogues
The development of novel dichloronicotinamide analogues is often guided by rational design principles aimed at enhancing biological activity against specific targets. One effective strategy is the "active substructure splicing" method. nih.govresearchgate.net This approach involves identifying two or more molecular fragments known to possess biological activity and combining them into a single hybrid molecule. The design of N-(thiophen-2-yl) nicotinamide derivatives exemplifies this strategy, where the nicotinic acid core, known for its bioactivity, was spliced with a thiophene moiety, a component found in several agricultural fungicides. nih.govresearchgate.net
The synthesis to achieve these rationally designed molecules follows a logical sequence. For the N-(thiophen-2-yl) nicotinamides, the dichloronicotinic acid core is first activated by converting it to an acyl chloride. nih.gov This intermediate is then coupled with the desired amino-thiophene building block to yield the final product. nih.gov This synthetic route is efficient and modular, allowing for the creation of various analogues based on the initial design concept.
Rational design has also been applied to adapt the nicotinamide scaffold for other biological targets. For example, new nicotinamide derivatives have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anticancer applications. mdpi.com This design was based on modifying the scaffold to incorporate the essential pharmacophoric features of known VEGFR-2 inhibitors. mdpi.com Similarly, nicotinamide derivatives have been designed as succinate dehydrogenase inhibitors, demonstrating the versatility of this scaffold in targeting different enzymes through rational structural modifications. nih.gov
Application of Combinatorial Chemistry for Library Generation based on the this compound Scaffold
Combinatorial chemistry provides a powerful platform for rapidly generating large collections, or libraries, of structurally related compounds for high-throughput screening. The this compound scaffold is well-suited for this approach due to the presence of a readily modifiable carboxylic acid group.
A combinatorial library can be generated by first activating the carboxylic acid of the dichloronicotinic acid core. This can be achieved by converting it to an acyl chloride or by using chemical coupling agents. This activated core can then be reacted in a parallel fashion with a large and diverse set of building blocks, most commonly primary and secondary amines. By using an array of, for example, 96 different amines in a microtiter plate format, 96 unique N-substituted dichloronicotinamide analogues can be synthesized simultaneously.
This strategy allows for a vast exploration of the chemical space around the core scaffold. The diversity of the library can be maximized by selecting amines with a wide range of chemical properties (e.g., different sizes, electronic properties, and functional groups). The resulting library of compounds can then be screened against various biological targets, such as different fungal species, bacteria, or specific enzymes, to quickly identify "hit" compounds with desired activity. These hits can then serve as starting points for more focused, rational drug design efforts. This high-throughput approach significantly accelerates the discovery of novel bioactive molecules compared to traditional one-by-one synthesis and testing.
Advanced Applications and Future Research Directions
4,6-Dichloro-5-nitronicotinamide as a Chemical Biology Probe
The unique arrangement of reactive sites within this compound makes it a theoretically attractive candidate for development as a chemical biology probe. The two chlorine atoms, activated by the electron-withdrawing nitro group on the pyridine (B92270) ring, present opportunities for selective modification. This could allow for the attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags.
Once functionalized, such a probe could be employed to investigate biological systems. For instance, the nicotinamide (B372718) moiety is recognized by a variety of enzymes. A tagged version of this compound could potentially be used to identify and characterize novel nicotinamide-binding proteins or to map the substrate-binding sites of known enzymes. The dichlorinated and nitrated pyridine ring could also serve as a reactive handle for covalent labeling of proteins, enabling the identification of new therapeutic targets.
Table 1: Potential Applications of this compound-Based Chemical Probes
| Probe Type | Potential Application | Investigatory Goal |
| Fluorescently-tagged | Cellular imaging | Visualize the subcellular localization of nicotinamide-binding proteins. |
| Biotin-tagged | Affinity-based protein profiling | Isolate and identify novel proteins that interact with the nicotinamide scaffold. |
| Photo-affinity label | Target identification | Covalently label and identify the specific protein targets of the compound. |
Potential as a Key Synthetic Intermediate for Complex Heterocyclic Compounds
The reactivity of this compound positions it as a versatile building block for the synthesis of more complex heterocyclic structures. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This dual reactivity could be exploited to construct fused ring systems or to append diverse side chains, leading to novel chemical scaffolds.
For example, sequential or differential substitution of the two chlorine atoms with various nucleophiles (e.g., amines, thiols, alcohols) could generate a library of derivatives with distinct three-dimensional shapes and electronic properties. Furthermore, the nitro group can be reduced to an amine, which can then participate in a variety of cyclization reactions to form fused heterocyclic systems, such as pyrido-pyrazines or pyrido-imidazoles. These complex heterocyclic compounds are often privileged structures in medicinal chemistry, known to interact with a wide range of biological targets.
Future Prospects in Early-Stage Drug Discovery Research (excluding clinical aspects)
While no biological activity has been reported for this compound itself, its structural motifs are present in molecules with known pharmacological relevance. Nicotinamide and its derivatives are precursors to the essential coenzyme NAD+ and have been explored for a variety of therapeutic applications. The nitropyridine scaffold is also a component of some bioactive compounds.
In early-stage drug discovery, this compound could serve as a starting point for the design of new therapeutic agents. By systematically modifying the core structure, medicinal chemists could explore its potential to interact with various biological targets. For example, derivatives could be synthesized and screened for activity against a panel of kinases, a class of enzymes often targeted in cancer therapy. The general principle of lead discovery involves identifying a "hit" molecule with some activity and then optimizing its structure to improve potency and selectivity. sigmaaldrich.com
Table 2: Hypothetical Drug Discovery Screening Cascade for this compound Derivatives
| Stage | Assay Type | Purpose |
| Primary Screen | High-throughput screening (HTS) against a diverse target panel | Identify initial "hit" compounds with any measurable biological activity. |
| Secondary Screen | Dose-response assays for confirmed hits | Determine the potency (e.g., IC50 or EC50) of the active compounds. |
| Selectivity Profiling | Screening against a panel of related targets | Assess the specificity of the compounds for their primary target. |
| In Vitro ADME | Assays for metabolic stability, cell permeability, etc. | Evaluate the drug-like properties of the most promising lead compounds. |
Identification of Challenges and Opportunities in this compound Research
The primary challenge in the study of this compound is the current void of empirical data. Without foundational research into its synthesis, reactivity, and basic properties, any proposed applications remain speculative. A significant opportunity, therefore, lies in conducting this fundamental research.
Challenges:
Lack of Published Synthesis: A reliable and scalable synthetic route to this compound has not been reported in the public domain. Developing such a method would be the first critical step.
Unknown Reactivity Profile: While the reactivity can be predicted based on analogous structures, a detailed experimental investigation is needed to understand the regioselectivity of nucleophilic substitution and the conditions required for various chemical transformations.
Potential for Instability: The combination of a nitro group and two chlorine atoms on a pyridine ring may lead to instability under certain conditions, which could pose challenges for its synthesis, purification, and handling.
Opportunities:
Novel Chemical Space: As an unexplored molecule, this compound and its derivatives represent novel chemical matter. This presents a significant opportunity for the discovery of new chemical reactions and bioactive compounds.
Platform for Library Synthesis: Its potential for diverse functionalization makes it an ideal scaffold for the creation of compound libraries for high-throughput screening in drug discovery and chemical biology.
Interdisciplinary Research: The study of this compound would necessitate a collaborative effort between synthetic chemists, medicinal chemists, and chemical biologists, fostering interdisciplinary research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,6-Dichloro-5-nitronicotinamide in laboratory settings?
- Methodological Answer : Laboratory synthesis typically involves sequential halogenation and nitration. First, nicotinamide derivatives are chlorinated using agents like POCl₃ or PCl₅ under reflux conditions (60–80°C). The nitration step employs fuming HNO₃ or mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Intermediate purification via column chromatography (silica gel, eluent: DCM/hexane) is critical. For analogs like 4,6-Dichloronicotinamide, similar halogenation protocols are documented .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., nitro group at C5, chloro at C4/C6). Aromatic proton signals are downfield-shifted due to electron-withdrawing groups.
- FT-IR : Confirms nitro (1530–1350 cm⁻¹ asymmetric/symmetric stretching) and amide (1650–1680 cm⁻¹ C=O) functional groups.
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity. NIST-standardized methods for nitroaromatic compounds are recommended for calibration .
Q. How can researchers assess the stability of this compound under various experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : TGA/DSC to determine decomposition temperatures.
- Hydrolytic Stability : Incubation in buffers (pH 1–13) at 25–60°C, monitored via HPLC for degradation products.
- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines). Safety protocols for handling chlorinated nitro compounds, as outlined in SDS for analogs like 4,5-Dichlorophthalonitrile, should be followed .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the nitration of polychlorinated nicotinamide precursors?
- Methodological Answer :
- Directed Nitration : Use meta-directing groups (e.g., chloro substituents) to favor nitration at C5.
- Low-Temperature Control : Maintain reaction temperatures below 10°C to minimize polynitration.
- Protection/Deprotection : Temporarily protect the amide group (e.g., as a silyl ether) to prevent oxidation. SNAr reactivity studies on dichlorinated phthalonitriles provide insights into regioselectivity .
Q. How does the electron-withdrawing nitro group at the 5-position influence the reactivity of adjacent chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : The nitro group enhances the electrophilicity of the aromatic ring, activating para and ortho chloro substituents for SNAr. Kinetic studies (e.g., Hammett plots) using amines or thiols as nucleophiles can quantify activation effects. For example, in 4,6-Dichloronicotinamide analogs, C4 chlorine is more reactive than C6 due to proximity to the nitro group . Computational DFT calculations (e.g., Fukui indices) further predict reactive sites .
Q. What computational methods are suitable for predicting the regioselectivity of functionalization reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate electrostatic potential maps to identify electron-deficient sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF).
- QSAR Models : Correlate substituent effects (e.g., Hammett σ constants) with experimental yields. Comparative studies on nitroimidazoles and nitropyrimidines validate these approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
